
N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Overview
Description
N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Sulfonylation: The thiophene ring is introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the piperidine intermediate under basic conditions.
Acetamide Formation: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Pyridine Attachment: The final step involves the attachment of the pyridine ring via a nucleophilic substitution reaction, where the pyridine-3-ylmethyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions | Products | Yield | Source |
---|---|---|---|
6M HCl, reflux, 6 hours | 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid | 78% | |
2M NaOH, 80°C, 4 hours | Same as above | 85% |
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Hydrolysis is critical for modifying pharmacokinetic properties by introducing polar functional groups.
Sulfonamide Group Reactivity
The thiophene-2-sulfonyl group participates in nucleophilic substitutions, particularly at the sulfonyl sulfur.
Reagent | Reaction Type | Product | Notes |
---|---|---|---|
NaN₃, DMF, 100°C | Sulfonamide substitution | Azide derivative | Requires anhydrous conditions |
RNH₂ (primary amines), Et₃N | Sulfonamide alkylation | N-alkylated sulfonamides | Yields: 60-75% |
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The sulfonamide’s electron-withdrawing nature enhances electrophilicity at the sulfur atom.
Piperidine Ring Modifications
The piperidine ring undergoes ring-opening and functionalization at the nitrogen or adjacent carbons.
Reaction | Conditions | Outcome | Application |
---|---|---|---|
H₂, Pd/C (10 atm) | Hydrogenolysis, 12 hours | Ring-opened secondary amine | Bioactivity modulation |
CH₃I, K₂CO₃, DMF | N-methylation | N-methylpiperidine derivative | Improved metabolic stability |
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Ring-opening via hydrogenolysis is a strategic step for generating linear intermediates.
Thiophene Ring Oxidation
The thiophene moiety is susceptible to oxidation, forming sulfone or sulfoxide derivatives.
Oxidizing Agent | Product | Selectivity | Source |
---|---|---|---|
mCPBA (2 eq.), CH₂Cl₂, 0°C | Thiophene-2-sulfonic acid | 90% | |
H₂O₂ (30%), AcOH, 60°C | Thiophene sulfoxide | 65% |
Pyridine Functionalization
The pyridin-3-ylmethyl group undergoes electrophilic substitution and coordination reactions.
Amide Bond Alkylation/Acylation
The secondary amide nitrogen can undergo alkylation or acylation under specific conditions.
Reagent | Product | Yield | Key Observation |
---|---|---|---|
CH₃OTf, DIPEA, CH₂Cl₂ | N-methylated amide | 68% | Enhanced lipophilicity |
Ac₂O, pyridine | N-acetyl derivative | 82% | Improved hydrolytic stability |
Radical-Mediated Reactions
The thiophene and piperidine moieties participate in photochemical or peroxide-initiated radical reactions.
Initiation Method | Reaction | Outcome |
---|---|---|
AIBN, CCl₄, hv | Thiophene C–H functionalization | Introduction of halogen/alkyl groups |
TBHP, FeCl₃ | Piperidine ring functionalization | C2 or C3 substitution |
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Radical pathways enable regioselective modifications not achievable via ionic mechanisms.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is , with a molecular weight of approximately 340.4 g/mol. The compound features a piperidine ring, a pyridine moiety, and a thiophenesulfonamide group, which contribute to its biological activity.
Cancer Treatment
Recent studies have identified compounds similar to this compound as potential inhibitors of tankyrase enzymes, which are implicated in Wnt signaling pathways associated with various cancers. The inhibition of tankyrase can lead to the suppression of tumor growth and metastasis by affecting the stability of β-catenin, a key player in the Wnt signaling pathway .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it has shown promise as an inhibitor of PCSK9 mRNA translation, which is significant for cholesterol metabolism and cardiovascular health . This suggests potential applications in managing hypercholesterolemia and related disorders.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. Compounds structurally related to this compound have been evaluated for their efficacy against both bacterial and fungal pathogens, demonstrating their potential as antimicrobial agents .
Study on Cancer Cell Lines
A notable case study explored the effects of piperidine derivatives on cancer cell lines. The study demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against colorectal cancer cells. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest .
Antimicrobial Efficacy Evaluation
In another investigation, a series of compounds including this compound were synthesized and tested against common pathogens such as Xanthomonas axonopodis and Fusarium solani. Results indicated that these compounds had varying degrees of antimicrobial activity, highlighting their potential for agricultural applications .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- N-(pyridin-4-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- N-(pyridin-3-ylmethyl)-2-(1-(furan-2-ylsulfonyl)piperidin-2-yl)acetamide
Uniqueness
N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its binding affinity and specificity for certain biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 358.45 g/mol. Its structure features a pyridine ring, a thiophene sulfonamide group, and a piperidine moiety, which contribute to its biological properties.
The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating biological pathways that lead to its observed pharmacological effects .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing pyridine and thiophene groups have shown potent inhibitory effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene or piperidine moieties can enhance cytotoxicity against tumor cells .
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 (Breast) | 0.5 | Apoptosis induction |
Compound B | A549 (Lung) | 1.0 | Cell cycle arrest |
N-(pyridin-3...) | HCT116 (Colon) | 0.8 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro .
Table 2: Anti-inflammatory Effects of Related Compounds
Compound Name | Inflammatory Model | IC50 (µM) | Observed Effect |
---|---|---|---|
Compound C | LPS-stimulated macrophages | 0.3 | Decreased TNF-alpha levels |
N-(pyridin-3...) | RAW264.7 cells | 0.4 | Reduced NO production |
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the efficacy of this compound against glioblastoma cells. Results showed significant apoptosis induction at concentrations as low as 0.5 µM, highlighting its potential as an antitumor agent .
- Case Study on Anti-inflammatory Properties : In another investigation, this compound was tested in a murine model of arthritis. It significantly reduced joint swelling and inflammatory markers compared to the control group, suggesting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling a functionalized piperidine intermediate with a pyridinylmethylacetamide backbone. A general approach includes:
Sulfonylation : Reacting 1-(piperidin-2-yl)acetamide with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group.
Pyridine Substitution : Coupling the sulfonylated piperidine with 3-(aminomethyl)pyridine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the structure, with emphasis on pyridine (δ 7.1–8.5 ppm) and thiophene (δ 6.8–7.4 ppm) proton environments. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and coupling patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 408.12).
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
Q. What stability considerations are essential under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC.
- pH Stability : Test solubility and degradation in buffers (pH 1–10). The sulfonyl group may hydrolyze under strongly acidic/basic conditions.
- Recommendation : Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?
- Methodological Answer :
Data Collection : Use a single crystal (≥0.2 mm³) diffracted at 100 K with Mo-Kα radiation.
Structure Solution : SHELXD (dual-space algorithm) phases the data, while SHELXL refines the model, accounting for twinning or disorder in the piperidine-thiophene moiety.
Validation : Check R-factor convergence (R1 < 5%) and validate geometry with CCDC tools.
- Case Study : SHELX refinement of similar acetamide derivatives confirmed axial-equatorial sulfonyl group orientation .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays to distinguish target-specific effects from off-target interactions.
- Dose-Response Curves : Ensure IC50/EC50 values are consistent across replicates. For example, discrepancies in neuroactivity data may arise from differential blood-brain barrier permeability in vivo vs. in vitro .
Q. What computational strategies predict binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions between the acetamide’s pyridine group and receptor active sites (e.g., 5-HT3A).
MD Simulations : Run 100 ns simulations in GROMACS to assess ligand-receptor stability. Key interactions include hydrogen bonds with Thr154 and hydrophobic stacking with Trp183.
Free Energy Calculations : MM-PBSA analysis quantifies binding energy contributions .
Q. How can structure-activity relationship (SAR) studies optimize the thiophenesulfonyl and pyridinylmethyl moieties?
- Methodological Answer :
- Analog Synthesis : Replace thiophene with furan or phenyl sulfonyl groups to assess electronic effects.
- Biological Testing : Screen analogs for receptor selectivity (e.g., σ1 vs. σ2 receptors) using radioligand binding assays.
- Key Finding : Bulky substituents on the sulfonyl group enhance σ1 affinity but reduce solubility .
Q. What strategies improve bioavailability through formulation?
- Methodological Answer :
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the pyridine nitrogen to enhance intestinal absorption.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life.
- In Vivo Validation : Measure plasma Cmax and AUC in rodent models after oral administration .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(19-13-14-5-3-8-18-12-14)11-15-6-1-2-9-20(15)25(22,23)17-7-4-10-24-17/h3-5,7-8,10,12,15H,1-2,6,9,11,13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQMCEYNZWVQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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